N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxyl and methoxy groups, as well as a nitro group, which contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 6-(hydroxymethyl)pyridine-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(E)-4-pyridinylmethylene]isonicotinohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups, as well as a nitro group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N4O6 |
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Molecular Weight |
346.29 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-6-(hydroxymethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O6/c1-25-13-5-9(4-12(14(13)21)19(23)24)6-17-18-15(22)10-2-3-11(8-20)16-7-10/h2-7,20-21H,8H2,1H3,(H,18,22)/b17-6+ |
InChI Key |
KWTBXOWICDCEKI-UBKPWBPPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CN=C(C=C2)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CN=C(C=C2)CO |
Origin of Product |
United States |
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